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Compound of Interest

Compound Name: Boc-D-Lys(Z)-OH

Cat. No.: B557103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and relevant

experimental protocols for the protected amino acid Boc-D-Lys(Z)-OH (Nα-tert-

Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine). This compound is a critical building block in

solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry and drug

development. The following sections detail its nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic characteristics, standardized protocols for data acquisition, and a workflow

for its application in peptide synthesis.

Spectroscopic Data
The spectroscopic data for Boc-D-Lys(Z)-OH is fundamental for its characterization and quality

control. While comprehensive, high-resolution spectral datasets are not always publicly

accessible, the following tables summarize the available and expected spectroscopic

information. It is important to note that the spectroscopic data for the D- and L-isomers (Boc-L-

Lys(Z)-OH) are expected to be identical. The data presented here is for the L-isomer, obtained

from available sources.

¹H NMR Data
The ¹H NMR spectrum provides detailed information about the proton environment within the

molecule. The following data was reported for a 400 MHz spectrum of Boc-L-Lys(Z)-OH in

DMSO-d₆.
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Chemical Shift (ppm) Multiplicity Assignment

12.6 s -COOH

7.55 d NH (α-Boc)

7.36 m Aromatic (Z-group)

7.33 m Aromatic (Z-group)

6.78 t NH (ε-Z)

5.03 s -CH₂- (Z-group)

3.91 m α-CH

2.89 q ε-CH₂

1.66 m β-CH₂

1.57 m δ-CH₂

1.37 s -C(CH₃)₃ (Boc)

1.29 m γ-CH₂

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet

¹³C NMR Data
The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule. While a

specific public domain peak list for Boc-D-Lys(Z)-OH is not readily available, the expected

chemical shift ranges for the key carbon atoms are provided below based on the analysis of

similar protected amino acids.
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Carbon Atom Expected Chemical Shift Range (ppm)

-COOH 173-176

C=O (Boc) 155-157

C=O (Z) 156-158

Aromatic (Z-group) 127-138

-C(CH₃)₃ (Boc) 78-80

-CH₂- (Z-group) 65-67

α-CH 53-56

ε-CH₂ 39-42

Lysine side chain (-CH₂-) 22-32

-C(CH₃)₃ (Boc) 28-29

Infrared (IR) Spectroscopy Data
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

While a detailed peak list for Boc-D-Lys(Z)-OH is not publicly available, the characteristic

absorption bands for its key functional groups are well-established.

Wavenumber (cm⁻¹) Functional Group Description

~3300 N-H Amide N-H stretching

3000-2850 C-H Alkane C-H stretching

~1700 C=O
Carbonyl stretching (acid and

carbamates)

~1520 N-H Amide II N-H bending

~1250 C-O C-O stretching (carbamates)

~740 and ~700 C-H
Aromatic C-H bending

(monosubstituted benzene)
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of

protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 10-20 mg of Boc-D-Lys(Z)-OH.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

2. ¹H NMR Data Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50

ppm).

3. ¹³C NMR Data Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H

frequency).
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Temperature: 298 K.

Pulse Sequence: Standard proton-decoupled pulse sequence.

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Boc-D-Lys(Z)-OH powder directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

2. Data Acquisition:

Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR

accessory.

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample spectrum.
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Application in Peptide Synthesis: A Workflow
Boc-D-Lys(Z)-OH is a key reagent in solid-phase peptide synthesis (SPPS), where the

orthogonal protecting groups (acid-labile Boc and hydrogenolysis-labile Z) allow for selective

deprotection and chain elongation. The following diagram illustrates a typical workflow for the

incorporation of a Boc-D-Lys(Z)-OH residue into a peptide chain.
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To cite this document: BenchChem. [Spectroscopic and Methodological Profile of Boc-D-
Lys(Z)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557103#spectroscopic-data-nmr-ir-for-boc-d-lys-z-
oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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